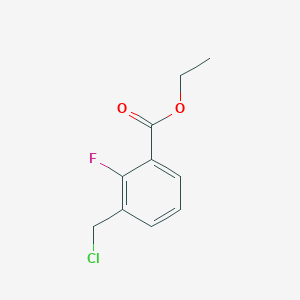
Ethyl 3-(chloromethyl)-2-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(chloromethyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzoate ester functional group, with a chloromethyl and a fluorine substituent on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(chloromethyl)-2-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(chloromethyl)-2-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct chloromethylation of ethyl 2-fluorobenzoate using formaldehyde and hydrochloric acid. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the chloromethyl group is introduced onto the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids (e.g., aluminum chloride) can be employed to facilitate the chloromethylation reaction. Additionally, the use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant concentrations) can further optimize the production process.
化学反应分析
Types of Reactions
Ethyl 3-(chloromethyl)-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, yielding the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid, are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is a common reducing agent for ester reduction.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups (e.g., azido, thiol, alkoxy groups).
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
科学研究应用
Ethyl 3-(chloromethyl)-2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of ethyl 3-(chloromethyl)-2-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols. The fluorine substituent can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Ethyl 3-(chloromethyl)-2-fluorobenzoate can be compared with other similar compounds such as:
Ethyl 3-(bromomethyl)-2-fluorobenzoate: Similar structure but with a bromine substituent instead of chlorine, leading to different reactivity and substitution patterns.
Ethyl 3-(chloromethyl)-4-fluorobenzoate: The fluorine substituent is in a different position, affecting the compound’s electronic properties and reactivity.
Ethyl 3-(chloromethyl)-2-chlorobenzoate: Contains two chlorine substituents, resulting in different chemical behavior and applications.
属性
分子式 |
C10H10ClFO2 |
|---|---|
分子量 |
216.63 g/mol |
IUPAC 名称 |
ethyl 3-(chloromethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)8-5-3-4-7(6-11)9(8)12/h3-5H,2,6H2,1H3 |
InChI 键 |
IKFSMSHAEZYBLG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC(=C1F)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)

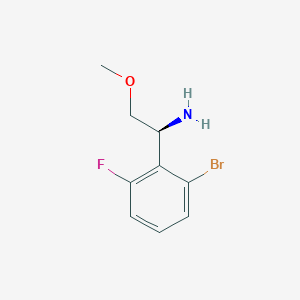

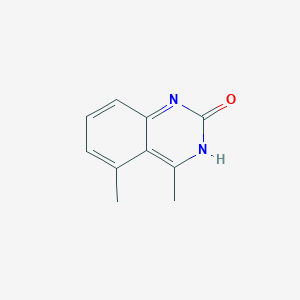
![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)
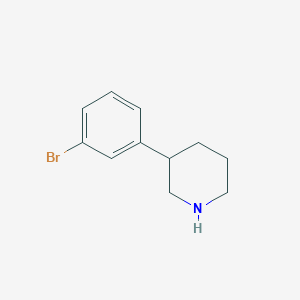

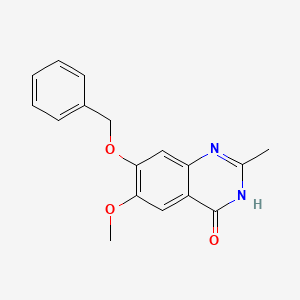
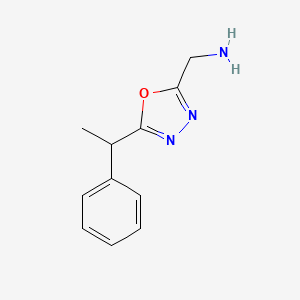
![2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12973700.png)
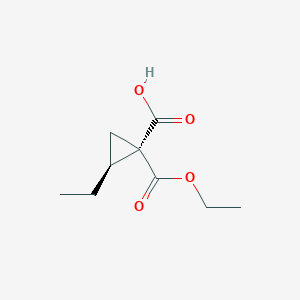

![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
